3-Bromobenzofuran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCIKKHVJKRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromobenzofuran 2 Carboxylic Acid and Its Analogues
Established Synthetic Pathways and Refinements
Long-standing methods in organic synthesis provide reliable foundations for the construction of the benzofuran (B130515) core and the introduction of the desired carboxylic acid functionality. These pathways have been refined over time to improve yields and expand their applicability.
Perkin Rearrangement Reactions (e.g., from 3-halocoumarins)
The Perkin rearrangement, a reaction first reported by William Henry Perkin in 1870, serves as a fundamental method for converting 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govdrugfuture.comwikipedia.org The reaction involves a coumarin-benzofuran ring contraction, typically initiated by heating a 3-halocoumarin with an alkali like sodium hydroxide (B78521). drugfuture.comwikipedia.orgdrugfuture.com
The mechanism is understood to begin with a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. This step forms a phenoxide anion, which then participates in an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring and the carboxylic acid group. nih.gov
Traditionally, this rearrangement requires refluxing for approximately three hours. nih.gov However, modern refinements using microwave-assisted synthesis have dramatically reduced the reaction time to as little as five minutes, while still achieving very high yields of the desired benzofuran-2-carboxylic acid derivatives. nih.gov For instance, various substituted 3-bromocoumarins can be efficiently converted to their corresponding benzofuran-2-carboxylic acids under microwave irradiation at 300W. nih.gov
A practical application of this methodology was demonstrated in the synthesis of 6-propoxy-3-methyl benzofuran-2-carboxylic acid. The process started with the bromination of 4-methyl-7-propoxy coumarin, which was then subjected to a Perkin rearrangement by refluxing with 10% ethanolic potassium hydroxide for three hours to yield the target acid. tandfonline.com
Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
| Substrate (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 98 | nih.gov |
| 3-Bromo-6-chlorocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | 97 | nih.gov |
| 3-Bromo-6-methylcoumarin | 5-Methylbenzofuran-2-carboxylic acid | 98 | nih.gov |
| 3,6-Dibromocoumarin | 5-Bromobenzofuran-2-carboxylic acid | 96 | nih.gov |
Data sourced from Marriott, K. C., et al. (2012). nih.gov
Hydrolysis-Based Routes to Carboxylic Acid Functionality
The carboxylic acid group of 3-bromobenzofuran-2-carboxylic acid and its analogues is often introduced by the hydrolysis of a more stable precursor, typically an ester. This is a common final step in a multi-step synthesis. For example, the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids was achieved with high yields through the hydrolysis of their corresponding ethyl esters. clockss.org This hydrolysis step allows for the purification and handling of the more stable ester intermediate before conversion to the final acid.
Similarly, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves the hydrolysis of an ethyl ester group at the C-3 position of the quinoline (B57606) ring as a key step in a one-pot, three-step procedure. scielo.br This demonstrates the utility of the hydrolysis strategy in the synthesis of complex, multi-ring systems containing the benzofuran-2-carboxylic acid moiety.
Another relevant transformation involves the reaction of a benzofuran-2-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. rasayanjournal.co.in While not a direct hydrolysis to the carboxylic acid, this reaction illustrates the reactivity of the ester group at the C-2 position and its utility as a synthetic handle for further derivatization.
Friedländer Condensation Reactions for Benzofuran-Quinoline Hybrid Synthesis
The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. researchgate.netwikipedia.orgnih.govorganic-chemistry.org It generally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. researchgate.netorganic-chemistry.org This reaction has been adapted to create complex hybrid molecules incorporating both benzofuran and quinoline scaffolds.
A notable application is the facile one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This procedure begins with the reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with various salicylaldehydes. The sequence involves a Williamson ether synthesis, followed by hydrolysis of the ester, and culminates in an intramolecular electrophilic cyclization to form the benzofuran ring fused to the quinoline system. scielo.br This efficient process works well with salicylaldehydes bearing both electron-donating and electron-withdrawing substituents, providing good yields of the desired hybrid molecules. scielo.br
Table 2: Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives
| Salicylaldehyde (B1680747) Substituent | Product | Yield (%) | Reference |
|---|---|---|---|
| H | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | 72 | scielo.br |
| 5-CH3 | 2-(5-Methyl-1-benzofuran-2-yl)quinoline-3-carboxylic acid | 75 | scielo.br |
| 5-Br | 2-(5-Bromo-1-benzofuran-2-yl)quinoline-3-carboxylic acid | 68 | scielo.br |
| 5-Cl | 2-(5-Chloro-1-benzofuran-2-yl)quinoline-3-carboxylic acid | 65 | scielo.br |
| 3,5-di-Cl | 2-(4,6-Dichloro-1-benzofuran-2-yl)quinoline-3-carboxylic acid | 58 | scielo.br |
Data sourced from Xia, J. J., & Ju, Y. (2010). scielo.br
Transition Metal-Catalyzed Approaches
Modern synthetic chemistry increasingly relies on transition metal catalysis to forge complex molecular architectures with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of benzofuran derivatives.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium catalysis offers powerful tools for the construction of the benzofuran ring system through various cyclization and coupling reactions. One strategy involves the intramolecular C-H/C-H coupling of 3-aryloxythiophenes using a palladium catalyst to create thieno[3,2-b]benzofurans. researchgate.net
Another approach is the palladium-catalyzed oxidative cyclization. For instance, O-aryl cyclic vinylogous esters can undergo a dehydrogenative intramolecular arylation at the vinylic carbon, catalyzed by palladium(II) acetate, to form functionalized hydrodibenzofuran derivatives. nih.gov Similarly, a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes has been established for synthesizing silyl (B83357) benzofurans under mild conditions. rsc.org
For the synthesis of benzothiophene-3-carboxylic esters, an analogous sulfur-containing scaffold, a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence has been developed. nih.gov This process utilizes readily available 2-(methylthio)phenylacetylenes and proceeds through an intramolecular S-5-endo-dig cyclization. nih.gov
Furthermore, palladium-catalyzed C-H arylation has been employed to introduce substituents at the C-3 position of the benzofuran ring. Using an 8-aminoquinoline (B160924) (8-AQ) directing group on a benzofuran-2-carboxamide (B1298429) precursor, various aryl groups can be installed at the C-3 position via a proposed Pd(II)/Pd(IV) catalytic cycle. mdpi.com
Copper-Catalyzed Annulations and N-Arylation Reactions
Copper catalysts, being more abundant and less expensive than palladium, are attractive alternatives for synthesizing benzofuran rings. An efficient method involves a copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives to yield substituted benzo[b]furans. beilstein-journals.org The reaction is catalyzed by copper(I) iodide (CuI) in the presence of a base like potassium hydroxide. beilstein-journals.org
Copper catalysis is also effective in cascade reactions. For example, the reaction of aryl aldehydes with 2-iodobenzylcyanides, catalyzed by copper, can produce 2-aryl-3-cyanobenzofurans in a cascade process that involves Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization. researchgate.net Additionally, copper-catalyzed annulation reactions of O-acetyl oximes with β-ketoesters have been developed to produce polysubstituted furans, showcasing the versatility of copper in forming five-membered oxygen heterocycles. nih.gov
Gold and Rhenium Catalysis in Benzofuran Core Formation
The formation of the benzofuran ring system has been significantly advanced through the use of transition metal catalysts, with gold and rhenium complexes demonstrating unique efficacy. Gold catalysis, in particular, is noted for its soft-acid character, enabling the activation of alkynes and alkenes toward nucleophilic attack. southwestern.edu
A novel synthesis utilizing gold(I) catalysis has been developed for producing benzofuran derivatives. southwestern.edu This method involves the cyclization of a 2-(1-hexyn-1-yl)phenol precursor, which is itself synthesized via a Sonogashira reaction. southwestern.edu While the precursor synthesis yields have varied, the subsequent cyclization step using a gold(I) catalyst like JohnPhosAu(MeCN)SbF6 is a key focus. southwestern.edu Further research has explored a gold-catalyzed cascade reaction involving quinols and alkynyl esters, which proceeds through intermolecular alkoxylation, a Claisen rearrangement, and a final condensation step to yield diverse benzofuran derivatives. researchgate.net The efficiency of this process can be enhanced by additives such as difluorodiphenylsilane, which acts as a water-trapping agent. researchgate.net Additionally, gold(I)-N-heterocyclic carbene (NHC) complexes have proven effective in catalyzing the cyclization of tetrahydropyranyl (THP) ethers of o-alkynylphenols, functioning efficiently even at very low catalyst loadings to produce benzofurans in good yields. nih.gov
Rhenium catalysis has also been applied to the synthesis of benzofuran analogues. A notable example involves the use of a Re2O7 catalyst in the Friedel-Crafts alkylation of phenols with cinnamyl alcohols. nih.gov The resulting o-cinnamyl phenols are then subjected to a Pd(II)-catalyzed oxidative annulation to achieve 2-benzyl benzofurans in good yields. nih.gov
| Catalyst/Reagent | Starting Materials | Product Type | Key Findings |
| Gold(I) Catalysts | |||
| 5% JohnPhos Au(MeCN)SbF6 | 2-(1-hexyn-1-yl)phenol | 2-substituted benzofuran | Demonstrates the utility of gold in cyclization of o-alkynylphenols. southwestern.edu |
| JohnPhosAuCl/AgNTf2 | Alkynyl esters and quinols | Diverse benzofuran derivatives | Involves an alkoxylation/Claisen rearrangement/condensation cascade. researchgate.net |
| Gold(I)-NHC complex | THP ethers of 2-alkynylphenols | Benzofurans | Proceeds efficiently at very low catalyst loadings. nih.gov |
| Rhenium Catalysts | |||
| Re2O7 | Phenols and cinnamyl alcohols | 2-benzyl benzofurans | A sequential reaction involving Friedel-Crafts alkylation and subsequent oxidative annulation. nih.gov |
Metal-Free and Organocatalytic Syntheses
In a move towards more sustainable and cost-effective chemistry, metal-free and organocatalytic methods for benzofuran synthesis have been developed. These approaches often rely on the use of strong acids or bases to mediate the crucial cyclization steps.
Brønsted acids are effective catalysts for constructing carbon-carbon and carbon-oxygen bonds in cascade reactions to form the benzofuran core. nih.gov A unified, metal-free protocol has been established for the synthesis of 3-(2-bromoethyl)benzofurans starting from commercially available bis[(trimethylsilyl)oxy]cyclobutene and various phenols. nih.govresearchgate.net This one-pot strategy operates under mild conditions and proceeds via a nucleophilic addition followed by a carbocyclic rearrangement cascade. researchgate.net
Other Brønsted acid-catalyzed approaches include the reaction of resorcinols with 1,2-diaza-1,3-dienes (DDs), which occurs through an uncommon Michael reaction to produce substituted hydroxy-benzofurans without the need for metals or oxidants. acs.orgfigshare.com Strong acids like triflic acid have also been employed to mediate the reaction between quinone imine ketals and dicarbonyl compounds, yielding substituted benzofuran cores in high yields. nih.gov
The Lewis acid boron trifluoride diethyl etherate (BF3-Et2O) is a versatile and powerful catalyst for mediating the cyclization of various precursors into the benzofuran scaffold. rsc.org It has been utilized in a Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds to produce benzofuran derivatives in yields ranging from 75% to 91%. nih.gov This process involves a Lewis acid-promoted propargylation, followed by intramolecular cyclization and benzannulation. nih.gov
Another application is the BF3-Et2O catalyzed reaction of 2-methoxychalcone epoxides, which undergo a Meerwein rearrangement and subsequent deformylation, leading to the formation of 2-arylbenzofurans in high yields. nih.gov More complex transformations, such as the formal [2π + 2σ] cycloaddition of benzofuran-derived oxadienes with bicyclo[1.1.0]butanes, are also efficiently catalyzed by BF3-Et2O, affording spiro-bicyclo[2.1.1]hexanes in yields up to 99%. chemrxiv.org This catalyst has also been identified as the most effective for initiating cascade cyclizations of epoxides to build complex natural product frameworks. nih.gov
Cesium carbonate (Cs2CO3) has emerged as a highly effective mediator for the synthesis of benzofuran derivatives, particularly in polar aprotic solvents like dimethylformamide (DMF). acs.org This "cesium effect" is attributed to its high solubility and unique reactivity. acs.org A rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives has been developed using Cs2CO3 to mediate the reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.orgnih.gov This one-pot C-C and C-O bond-forming strategy is notable for its short reaction times (10-20 minutes) and good to excellent yields. acs.org The methodology has also proven suitable for gram-scale synthesis. nih.gov
| Mediator/Catalyst | Starting Materials | Product Type | Key Features |
| Brønsted Acids | bis[(trimethylsilyl)oxy]cyclobutene and phenols | 3-(2-bromoethyl)benzofurans | Metal-free, one-pot cascade reaction under mild conditions. nih.govresearchgate.net |
| BF3-Et2O | 2,4-diyn-1-ols and dicarbonyl compounds | Benzofuran derivatives | Domino reaction with yields of 75-91%. nih.gov |
| Cs2CO3 | 2-hydroxybenzonitriles and 2-bromoacetophenones | 3-amino-2-aroyl benzofurans | Rapid (10-20 min) room-temperature synthesis in DMF. acs.orgnih.gov |
Advanced Synthetic Techniques
To improve reaction efficiency, reduce waste, and shorten synthesis times, advanced techniques such as microwave-assisted heating have been integrated into synthetic protocols for benzofurans.
Microwave irradiation has proven to be a valuable tool for accelerating the synthesis of benzofuran-2-carboxylic acids and their derivatives. A significant application is in the Perkin rearrangement (coumarin-benzofuran ring contraction) of 3-halocoumarins. nih.gov Under microwave conditions, these starting materials are readily converted into benzofuran-2-carboxylic acids in very high yields with a substantial reduction in reaction time compared to conventional heating. nih.gov
Furthermore, microwave assistance has been successfully employed in a one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. nih.gov This method, which couples 2-iodophenols, terminal acetylenes, and aryl iodides, benefits from microwave heating, which provides higher yields, shorter reaction times, and cleaner product profiles. nih.gov The reaction of 3-amino-2-aroyl benzofurans with malononitrile (B47326) is also efficiently promoted by microwave heating, leading to highly fluorescent conjugated alkenes and novel pyridine-fused benzofurans. acs.orgnih.gov
| Reaction | Starting Materials | Enhancement by Microwave |
| Perkin Rearrangement | 3-Halocoumarins | Significantly reduced reaction times and very high yields of benzofuran-2-carboxylic acids. nih.gov |
| Three-Component Synthesis | 2-Iodophenols, terminal acetylenes, aryl iodides | Higher yields, shorter reaction times, and cleaner products for 2,3-disubstituted benzofurans. nih.gov |
| Condensation Reaction | 3-amino-2-aroyl benzofuran and malononitrile | Efficient formation of fluorescent conjugated alkenes and pyridine-fused benzofurans. acs.orgnih.gov |
Reactivity Profiles and Mechanistic Investigations of 3 Bromobenzofuran 2 Carboxylic Acid
Substitution Reactions at the C-3 Bromine Atom
The bromine atom at the C-3 position of 3-bromobenzofuran-2-carboxylic acid is susceptible to substitution reactions, although it is generally less reactive than a typical alkyl bromide due to its position on an aromatic-like ring system. The reactivity can be enhanced by the presence of activating groups on the benzene (B151609) ring or by employing transition metal catalysts. libretexts.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for creating new carbon-carbon bonds at the C-3 position. lookchem.comresearchgate.netnih.gov For instance, reacting this compound derivatives with arylboronic acids in the presence of a palladium catalyst and a base can yield 3-arylbenzofuran-2-carboxylic acids. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. lookchem.comnih.gov
Another important substitution reaction is the nucleophilic aromatic substitution. While direct displacement of the bromine by common nucleophiles is challenging, the reaction can be facilitated by strong nucleophiles or by activation of the benzofuran (B130515) ring system.
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position is a versatile functional group that can undergo a variety of chemical transformations.
Esterification Processes
Esterification of this compound can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. libretexts.orgucalgary.ca The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. ucalgary.ca
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting 3-bromobenzofuran-2-carbonyl chloride can then readily react with an alcohol to form the corresponding ester. This method is often preferred for its higher yields and broader substrate scope. libretexts.org N-bromosuccinimide (NBS) has also been reported as an efficient catalyst for the direct esterification of various carboxylic acids, including aromatic ones, under mild conditions. nih.gov
Amidation and Related Amide Bond Formations
The formation of amides from this compound is a key transformation for the synthesis of biologically active compounds. nih.gov Direct reaction of the carboxylic acid with an amine is generally not efficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activating agents are typically required.
One common method involves the conversion of the carboxylic acid to its corresponding acid chloride, which then reacts with an amine to produce the amide. nih.govbohrium.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated. nih.govkhanacademy.org
Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct amidation of carboxylic acids. libretexts.orgbohrium.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org More recent developments have focused on catalytic methods for direct amidation, employing boron-based catalysts or photoredox catalysis to promote the reaction under milder conditions. bohrium.commdpi.comencyclopedia.pub
Decarboxylation Reactions
Decarboxylation, the removal of the carboxyl group, of this compound can be challenging under normal conditions. Aromatic carboxylic acids are generally stable and require high temperatures or specific catalysts for decarboxylation to occur. nih.gov
However, decarboxylation can be facilitated if a second carbonyl group is present at the beta-position (C-3). While this compound itself does not fit this description, certain derivatives might undergo decarboxylation more readily. youtube.comkhanacademy.orgyoutube.com For instance, if the bromine at C-3 is replaced by a keto group, the resulting β-keto acid would be prone to decarboxylation upon heating. youtube.comyoutube.com
Ring-Opening and Rearrangement Mechanisms
Detailed Mechanistic Pathways of Perkin Rearrangements
The Perkin rearrangement is a significant reaction in the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govwikipedia.orgdrugfuture.com This reaction, first reported by William Henry Perkin, involves a base-catalyzed ring contraction. wikipedia.orgdrugfuture.com
The mechanism of the Perkin rearrangement has been a subject of investigation. A widely accepted pathway involves the following steps: nih.govresearchgate.net
Base-catalyzed ring fission: The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the 3-bromocoumarin, leading to the opening of the lactone ring. This results in the formation of a (E)-2-bromo-3-(2-hydroxyphenyl)acrylic acid dianion. nih.govresearchgate.net
Intramolecular nucleophilic attack: The phenoxide anion, generated from the hydroxyl group on the phenyl ring, then acts as an intramolecular nucleophile. It attacks the vinyl halide at the C-3 position. nih.govresearchgate.net
Cyclization and product formation: This intramolecular attack leads to the formation of a five-membered ring and the expulsion of the bromide ion, yielding the final product, benzofuran-2-carboxylic acid. nih.govresearchgate.net
Fundamental Mechanistic Studies of this compound Reactions
The reactivity of this compound is a subject of significant interest in organic synthesis, given the utility of benzofuran derivatives in medicinal chemistry and materials science. researchgate.netresearchgate.net Mechanistic investigations have provided insight into the transformation of this molecule, particularly in rearrangement and decarboxylation reactions.
A key reaction involving a related substrate is the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This rearrangement is catalyzed by a base and proceeds through an initial ring fission of the coumarin. The resulting phenoxide anion then undergoes an intramolecular attack on the vinyl halide to form the benzofuran ring. nih.gov While this reaction starts from a different precursor to yield a benzofuran-2-carboxylic acid, the principles of intramolecular cyclization and the reactivity of the halobenzofuran system are relevant.
Studies on the decarboxylation of carboxylic acids, particularly those with a β-carbonyl group, offer a lens through which to view the potential reactivity of this compound. masterorganicchemistry.comucalgary.ca Thermal decarboxylation often proceeds through a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes to a more stable form. masterorganicchemistry.comucalgary.cayoutube.com The presence of the bromine atom at the 3-position and the benzofuran ring system would influence the stability of intermediates and the energetics of the transition state.
Decarboxylation can also be initiated under acidic or basic conditions. organicchemistrytutor.comyoutube.com In acidic conditions, the reaction can be facilitated by mild heating, proceeding through an enol intermediate. organicchemistrytutor.com Under basic conditions, the initial step is the deprotonation of the carboxylic acid to form a carboxylate ion. The subsequent loss of carbon dioxide is dependent on the ability of the remaining molecular framework to stabilize the resulting negative charge, often through resonance. organicchemistrytutor.comyoutube.com
Theoretical and experimental studies on related organobromine compounds, such as 2-bromo-3,3,3-trifluoropropene, have utilized computational methods to explore reaction pathways and predict degradation products. rsc.org Similar computational approaches could be applied to elucidate the mechanistic details of reactions involving this compound, providing valuable information on its atmospheric chemistry and potential transformations.
The Hell-Volhard-Zelinskii reaction, which achieves α-bromination of carboxylic acids, proceeds through an acid bromide enol intermediate. libretexts.org This highlights the potential for the carboxylic acid group in this compound to be transformed into other functional groups, which could then participate in a variety of reactions.
The following table summarizes key mechanistic concepts relevant to the reactivity of this compound, drawn from studies of related compounds and reaction types.
| Reaction Type | Key Mechanistic Features | Relevant Conditions | Intermediates |
| Perkin Rearrangement | Base-catalyzed ring fission followed by intramolecular cyclization. nih.gov | Basic, Reflux or Microwave Irradiation nih.gov | Phenoxide anion, vinyl halide moiety nih.gov |
| Thermal Decarboxylation | Concerted, cyclic transition state. masterorganicchemistry.comucalgary.ca | Heating masterorganicchemistry.comucalgary.ca | Enol masterorganicchemistry.comucalgary.cayoutube.com |
| Acid-Catalyzed Decarboxylation | Formation of an enol intermediate followed by tautomerization. organicchemistrytutor.com | Acidic, Mild Heating organicchemistrytutor.com | Enol organicchemistrytutor.com |
| Base-Catalyzed Decarboxylation | Formation of a carboxylate ion and subsequent loss of CO2. organicchemistrytutor.comyoutube.com | Basic organicchemistrytutor.comyoutube.com | Carboxylate ion, Carbanion (stabilized by resonance) organicchemistrytutor.comyoutube.com |
Further detailed mechanistic studies, potentially employing isotopic labeling, kinetic analysis, and computational modeling, would be invaluable in fully understanding the intricate reaction pathways of this compound.
Synthesis, Diversification, and Structural Features of 3 Bromobenzofuran 2 Carboxylic Acid Derivatives
Design and Synthesis of Bioactivity-Oriented Derivatives
The core structure of 3-bromobenzofuran-2-carboxylic acid serves as a versatile platform for the synthesis of novel compounds with potential therapeutic applications. By introducing different pharmacophores, chemists have created hybrid molecules with unique structural features.
Oxadiazole-Containing Conjugates
The incorporation of the 1,3,4-oxadiazole (B1194373) ring into the benzofuran (B130515) framework has been a subject of interest. One synthetic approach begins with the conversion of 5-bromobenzofuran-2-carboxylic acid to its corresponding carbonitrile. researchgate.net This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride and sodium methoxide (B1231860) to form 5-bromo-N'-hydroxybenzofuran-2-carboxamidine. researchgate.net Subsequent cyclization with various aromatic acids can yield 3-(5-bromobenzofuran-2-yl)-5-aryl-1,2,4-oxadiazole derivatives. researchgate.net
Another strategy for creating oxadiazole derivatives involves the cyclization of diacylhydrazides. This can be achieved using dehydrating agents like tosyl chloride in the presence of a base. mdpi.com For instance, a 3-(2-acylhydrazinecarbonyl)phenylboronic acid pinacol (B44631) ester can be cyclized to afford a 3-[5-(phenylamino)-1,3,4-oxadiazol-2-yl]phenylboronic acid pinacol ester. mdpi.com These methods provide access to a variety of oxadiazole-benzofuran hybrids.
A notable synthesis produced 3-(5-bromobenzofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. researchgate.net The structural details of this compound are provided in the table below.
Table 1: Spectroscopic Data for 3-(5-bromobenzofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole researchgate.net
| Data Type | Values |
| Melting Point (°C) | 182-184 |
| IR (KBr cm⁻¹) | 1624 (C=N stretch) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.133 (d, 1H, J= 9.2 Hz, H₇), 7.665 (dd, 1H, J= 2.4, 6.4, 2.4 Hz, H₆), 8.074 (d, 1H, J=2.4 Hz, H₄), 8.943 (s, 1H, H₃), 7.322 - 7.451 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 170.6, 168.4, 156.5, 148.2, 147.5, 141.9, 132.7, 132.4, 130.8, 127.2, 126.3, 116.7, 105.4, 104.7 |
| LCMS m/z | 340.98 [M+H]⁺ |
Benzofuran Carboxamides and Their Analogues
The synthesis of benzofuran-2-carboxamides has been achieved through a modular strategy involving C-H arylation and transamidation. nih.govmdpi.com This approach utilizes an 8-aminoquinoline (B160924) (AQ) auxiliary, which is first installed onto the benzofuran-2-carboxylic acid. nih.gov The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide then undergoes a palladium-catalyzed C-H arylation at the C3 position with various aryl iodides. nih.govmdpi.com
The 8-AQ auxiliary can be subsequently removed and replaced with a variety of amines through a two-step, one-pot transamidation procedure, yielding a diverse set of C3-substituted benzofuran-2-carboxamides. nih.govmdpi.com This method has been shown to be efficient for a range of primary and secondary amines, including benzylamine, piperidine, and morpholine. mdpi.com Alternatively, the auxiliary can be removed hydrolytically to yield the corresponding carboxylic acid. nih.gov
A variety of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid have also been synthesized and evaluated for their biological activities. nih.govresearchgate.net These compounds are typically prepared by coupling the carboxylic acid with substituted anilines. nih.gov
Table 2: Examples of Synthesized C3-Substituted Benzofuran-2-Carboxamides mdpi.com
| Amine Used in Transamidation | Product | Yield (%) |
| Benzylamine | 3a | 92 |
| 2-Picolylamine | 3b | 90 |
| 4-Hydroxybenzylamine | 3c | 83 |
| Piperonylamine | 3d | 72 |
| Tryptamine | 3e | 56 |
| Pyrrolidine | 3f | 86 |
| Piperidine | 3g | 94 |
| Morpholine | 3h | 97 |
Hybrid Systems Incorporating Quinoline (B57606) Moieties
The fusion of benzofuran and quinoline ring systems has resulted in novel hybrid molecules. A facile one-pot, three-step procedure has been developed for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This method involves the reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with a salicylaldehyde (B1680747) in the presence of potassium carbonate, followed by hydrolysis of the ester. scielo.br
Another approach involves the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. nih.gov This two-step process starts with the Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to form ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. nih.gov This intermediate is then reacted with various salicylaldehydes in a one-pot reaction involving Williamson ether formation, ester hydrolysis, and intramolecular cyclization. nih.govbeilstein-journals.org
Table 3: Synthesis of 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acid Derivatives nih.gov
| Entry | Salicylaldehyde Substituent | Product | Yield (%) |
| 1 | H | 3a | 85 |
| 2 | 3-Methoxy | 3b | 82 |
| 3 | 4-Methoxy | 3c | 88 |
| 4 | 5-Methoxy | 3d | 80 |
| 5 | 5-Bromo | 3e | 92 |
| 6 | 3,5-Dichloro | 3f | 87 |
| 7 | 3,5-Di-tert-butyl | 3g | 52 |
Other Heterocyclic Incorporations
The versatility of the this compound scaffold extends to the incorporation of other heterocyclic systems. For example, derivatives of 2- and 3-benzo[b]furancarboxylic acids have been prepared and structurally characterized. nih.govresearchgate.net These studies have provided insights into the conformational preferences and intermolecular interactions of these molecules. core.ac.uk
Strategies for Substituent Introduction and Structural Modifications
The functionalization of the benzofuran ring is a key strategy for diversifying the chemical space of these derivatives and modulating their properties.
Functionalization at Benzofuran Ring Positions
A significant advancement in the functionalization of the benzofuran ring is the use of directing groups to control the site of substitution. The 8-aminoquinoline (AQ) amide directing group has proven effective for the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. nih.govmdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at this position. nih.gov
Furthermore, the bromine atom at the C3 position of the parent compound provides a handle for further modifications through various cross-coupling reactions, although this was not the primary focus of the reviewed syntheses which often started from other benzofuran precursors. The inherent reactivity of the benzofuran ring also allows for electrophilic substitution reactions, although controlling the regioselectivity can be challenging.
Modulation of the Carboxylic Acid Side Chain
The carboxylic acid group at the 2-position of the 3-bromobenzofuran scaffold is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships. The primary transformations involve the conversion of the carboxylic acid into esters and amides, which significantly alters the steric and electronic properties of the molecule.
The conversion of this compound to its corresponding esters is a fundamental transformation. A common and effective method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This acid-catalyzed nucleophilic acyl substitution is an equilibrium-driven process. The reaction to form ethyl 5-bromobenzofuran-2-carboxylate, a closely related analogue, proceeds by heating a solution of the carboxylic acid in absolute ethanol (B145695) with concentrated sulfuric acid under reflux, affording the ester in high yield. chemicalbook.com This method is broadly applicable for the synthesis of various alkyl esters of this compound.
The general reaction conditions and a specific example are presented in Table 1.
Table 1: Synthesis of Benzofuran-2-carboxylate Esters
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-1-benzofuran-2-carboxylic acid | Ethanol, Sulfuric Acid | Ethyl 5-bromobenzofuran-2-carboxylate | 93% | chemicalbook.com |
| 2-Aminobenzophenone, Ethyl 4-chloroacetoacetate | Ceric ammonium (B1175870) nitrate, Methanol | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | - | researchgate.net |
| Salicylaldehydes, Ethyl bromoacetate | Potassium carbonate, Acetonitrile | Ethyl benzofuran-2-carboxylate | 86% | niscair.res.in |
Note: The table includes examples of ester synthesis for various benzofuran derivatives to illustrate the common synthetic routes.
The synthesis of amides from this compound represents another critical avenue for diversification. Amide bond formation typically proceeds via the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common strategy involves converting the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromobenzofuran-2-carbonyl chloride can then be reacted with a wide range of amines to produce the desired carboxamides.
Alternatively, various coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) have proven effective for this transformation. This method allows for the synthesis of a diverse library of N-substituted 3-bromobenzofuran-2-carboxamides under mild conditions.
A variety of substituted amines have been successfully coupled with this compound to generate a library of amide derivatives. The reaction conditions and resulting products are summarized in Table 2.
Table 2: Synthesis of N-Substituted 3-Bromobenzofuran-2-carboxamides
| Amine | Coupling Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 4-(trifluoromethoxy)aniline | HATU, DIPEA, DMF | 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | US20130079330A1 |
| 3-chloro-4-fluoroaniline | HATU, DIPEA, DMF | 3-bromo-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide | US20130079330A1 |
| 4-chloro-3-(trifluoromethyl)aniline | HATU, DIPEA, DMF | 3-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)benzofuran-2-carboxamide | US20130079330A1 |
| 4-cyano-3-fluoroaniline | HATU, DIPEA, DMF | 3-bromo-N-(4-cyano-3-fluorophenyl)benzofuran-2-carboxamide | US20130079330A1 |
Advanced Spectroscopic Characterization of 3 Bromobenzofuran 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. For 3-bromobenzofuran-2-carboxylic acid, the chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the anisotropic effects of the aromatic and furan (B31954) rings. ucl.ac.uk
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzofuran (B130515) core. The protons of the benzene (B151609) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns can be predicted based on the substitution pattern. For instance, the protons on the benzene ring of benzofuran-2-carboxylic acid derivatives show characteristic multiplicities and coupling constants that aid in their assignment. rsc.org The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), although its position and appearance can be affected by solvent and concentration. inflibnet.ac.in
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift (δ 160-180 ppm). wisc.edu The carbon atom attached to the bromine (C3) is expected to be shielded compared to the unsubstituted parent compound, while adjacent carbons may be deshielded. The chemical shifts for the carbons of the benzofuran ring system can be compared to known data for benzofuran-2-carboxylic acid and other brominated benzofurans to confirm the structure. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.8 - 8.0 | d |
| H-5 | 7.3 - 7.5 | t |
| H-6 | 7.4 - 7.6 | t |
| H-7 | 7.6 - 7.8 | d |
| COOH | 10.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 165 |
| C2 | 145 - 150 |
| C3 | 110 - 115 |
| C3a | 128 - 132 |
| C4 | 123 - 127 |
| C5 | 125 - 129 |
| C6 | 121 - 125 |
| C7 | 112 - 116 |
| C7a | 154 - 158 |
Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹J-coupling). An HSQC spectrum would link each proton signal from the benzene ring to its corresponding carbon signal, allowing for the unambiguous assignment of the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for a rigid molecule like this compound, it can be used to confirm through-space interactions and stereochemistry in more complex derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its structure and functional groups.
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. spectroscopyonline.com The carbonyl (C=O) stretching vibration will appear as a strong, sharp band typically between 1710 and 1680 cm⁻¹. orgchemboulder.com
Other significant absorptions include the C-O stretching of the carboxylic acid group around 1300 cm⁻¹ and the C-H stretching and bending vibrations of the aromatic ring. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound This table is based on characteristic group frequencies and data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | Strong, Very Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| C-O stretch (furan ring) | 1250 - 1020 | Strong |
| C-Br stretch | 600 - 500 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=C stretching bands of the aromatic ring and the C=O stretching of the carboxylic acid. A significant advantage of Raman spectroscopy is the typically weak scattering of the O-H bond, which can simplify the spectrum in that region compared to FT-IR. The C-Br stretching vibration is also expected to be observable in the Raman spectrum. Studies on brominated compounds often utilize Raman spectroscopy for their characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, this peak will exhibit a characteristic isotopic pattern with two signals of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound This table is based on general fragmentation patterns of carboxylic acids and brominated compounds.
| m/z | Identity of Fragment |
|---|---|
| 240/242 | [M]⁺ (Molecular ion) |
| 223/225 | [M - OH]⁺ |
| 195/197 | [M - COOH]⁺ |
| 195/197 | [M - OH - CO]⁺ |
| 116 | [C₈H₄O]⁺ (Loss of Br and COOH) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the determination of the elemental formula of the compound and its fragments. The presence of bromine, with its two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds.
The monoisotopic mass of this compound (C9H5BrO3) can be precisely calculated and then compared with the experimentally determined value to confirm its identity. HRMS can also identify various adducts of the molecule, such as [M+H]+, [M+Na]+, or [M-H]-, which are commonly formed in the ion source of the mass spectrometer.
Table 1: Predicted HRMS Data for this compound (C9H5BrO3)
| Adduct Form | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) |
|---|---|---|
| [M]+ | 240.9422 | 242.9402 |
| [M+H]+ | 241.9495 | 243.9475 |
| [M+Na]+ | 263.9314 | 265.9294 |
This table is interactive. You can sort and filter the data.
Fragmentation Pattern Analysis
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion can undergo cleavage to produce a series of fragment ions. The fragmentation of carboxylic acids often follows predictable pathways. libretexts.org
Common fragmentation patterns for carboxylic acids include:
Alpha-cleavage: This involves the breaking of bonds adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, this can lead to the loss of the hydroxyl group (-OH, a loss of 17 Da) or the entire carboxyl group (-COOH, a loss of 45 Da). libretexts.org
Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the molecular ion is another characteristic fragmentation pathway for some carboxylic acids.
Fragmentation of the Benzofuran Ring: The stable aromatic ring system can also fragment, although this typically requires higher energy. This can lead to the loss of carbon monoxide (CO) from the furan moiety.
The presence of the bromine atom significantly influences the fragmentation, and its isotopic signature will be present in any bromine-containing fragments.
Table 2: Potential Mass Spectrometry Fragments of this compound
| Fragment Ion | Description |
|---|---|
| [M - OH]+ | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M - COOH]+ | Loss of the entire carboxylic acid group. |
| [M - Br]+ | Loss of the bromine atom. |
This table is interactive. You can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from its conjugated system. The benzofuran nucleus, which is a chromophore, along with the carboxylic acid and bromine substituents, dictates the electronic absorption properties.
The primary electronic transitions observed are:
π → π* transitions: These high-energy transitions occur within the aromatic benzofuran ring system and are typically observed at shorter wavelengths in the UV region. masterorganicchemistry.com Conjugation with the carbonyl group of the carboxylic acid can shift these absorptions to longer wavelengths. masterorganicchemistry.com
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl group. masterorganicchemistry.com These absorptions are generally weaker in intensity and occur at longer wavelengths compared to the π → π* transitions. masterorganicchemistry.com
The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength (λmax) |
|---|---|---|
| π → π* | Benzofuran Ring System | ~250-280 nm |
This table is interactive. You can sort and filter the data.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial orientation of the carboxylic acid group relative to the benzofuran ring.
Planarity: Confirmation of the planarity of the benzofuran ring system.
Intermolecular interactions: In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by strong hydrogen bonds. researchgate.net X-ray crystallography can elucidate the details of this and other intermolecular interactions, such as stacking of the aromatic rings.
This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules.
Table 4: Representative Crystallographic Data for a Benzofuran Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 16.3 |
| β (°) | 98.5 |
| Volume (ų) | 715 |
This table is interactive. You can sort and filter the data. Note: These are example values for illustrative purposes.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT facilitates the calculation of a wide array of molecular properties. For benzofuran (B130515) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to investigate optimized geometries, electronic characteristics, and spectroscopic features. nih.govresearchgate.net
Electronic Structure Properties (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to its reactivity and stability. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For instance, in a DFT study of the related 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated to understand its electronic transitions. nih.gov
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov In studies of benzofuran-carboxylic acids, the MEP analysis shows the most negative potential localized around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group, in turn, represents the most electropositive region. nih.gov
Vibrational Frequency Predictions and Spectroscopic Correlations
DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. The calculated harmonic frequencies, when appropriately scaled, show excellent agreement with experimental data and allow for a definitive assignment of vibrational modes. nih.govcore.ac.uk
For carboxylic acids, specific vibrational modes are characteristic. The O-H stretching vibration of the carboxyl group typically appears as a very broad band in the FT-IR spectrum, often in the 3500–2500 cm⁻¹ range, due to strong intermolecular hydrogen bonding. core.ac.uk The carbonyl (C=O) stretching vibration is another prominent feature, generally found between 1750 and 1680 cm⁻¹. nih.gov In computational studies of 1-benzofuran-2-carboxylic acid, these characteristic vibrations were calculated and assigned based on their potential energy distribution (PED). nih.gov
Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Electron Localization Function (ELF), Localized Orbital Locator (LOL))
To gain a deeper understanding of local reactivity, several quantum chemical descriptors can be calculated. Fukui functions identify which atoms in a molecule are most likely to accept or donate electrons, pinpointing the sites for electrophilic, nucleophilic, and radical attacks. mdpi.com Studies on related benzofused heterocycles like thieno[3,2-b]furans have used Fukui functions to demonstrate that the C2 position is the most reactive site for electrophilic attack, which aligns with experimental observations. semanticscholar.org
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual map of electron pair localization in a molecule. researchgate.net These maps are useful for characterizing chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. Regions of high ELF or LOL values indicate areas where electrons are highly localized. mdpi.com In a detailed study of (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, a structurally related compound, ELF and LOL analyses were performed to examine chemical bonding and reactivity. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. DFT calculations are a reliable method for predicting NLO behavior by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability is a key measure of a molecule's potential for second-harmonic generation. For benzofuran-carboxylic acids, the presence of the π-electron system and the influence of the carboxylic acid group can lead to notable NLO properties. Calculations on 1-benzofuran-2-carboxylic acid have quantified these parameters. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The method involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity, which is estimated through a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov
Analysis of Ligand-Target Protein Binding Interactions
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, often by inhibiting specific enzymes. nih.govnih.gov Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds.
For example, a study on 2-phenyl-benzofuran-3-carboxamide derivatives identified potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme for bacterial virulence. nih.gov Docking simulations revealed that the inhibitors bind in the active site pocket of SrtA (PDB: 2KID), mimicking the interactions of the native substrate. The analysis showed crucial hydrogen bond interactions between the ligand and key amino acid residues like Cys184 and Arg197, as well as hydrophobic interactions that stabilize the complex. nih.gov Such studies suggest that 3-Bromobenzofuran-2-carboxylic acid could be similarly evaluated against various protein targets to predict its potential biological activity.
Prediction of Binding Energies and Inhibition Constants
To predict the binding energy and inhibition constants of this compound with a specific protein target, researchers would typically employ molecular docking simulations. This process would involve:
Obtaining the three-dimensional structures of both this compound and the target protein.
Using docking software to predict the most likely binding pose of the ligand within the protein's active site.
Calculating a docking score, which is an estimation of the binding affinity. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), could then be used to calculate a more accurate binding free energy, which can be related to the inhibition constant (Ki).
Without a specified protein target and the corresponding computational study, no data table for predicted binding energies or inhibition constants can be provided.
Molecular Dynamics (MD) Simulations
Investigation of Ligand-Protein Complex Stability and Dynamics
Following a molecular docking study, molecular dynamics simulations would be performed to investigate the stability of the this compound-protein complex over time. This would involve:
Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).
Running a simulation for a defined period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.
Analyzing the trajectory to calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable complex would exhibit minimal fluctuations. Root-mean-square fluctuation (RMSF) analysis of individual amino acid residues could also highlight flexible regions of the protein upon ligand binding.
As no such simulation studies for this compound have been published, no data on its complex stability or dynamics is available.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Computational methods are instrumental in deriving structure-activity relationships. For a series of compounds including this compound, this would typically involve:
Building a quantitative structure-activity relationship (QSAR) model. This correlates variations in the chemical structures of a set of molecules with their biological activity.
Key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound.
A mathematical model would be generated to predict the activity of new, unsynthesized analogs. This helps in understanding which chemical features are crucial for activity. For instance, the model could reveal the importance of the bromine atom at the 3-position or the carboxylic acid at the 2-position for a hypothetical biological activity.
In the absence of a dataset of related compounds and their activities, a computational SAR analysis for this compound cannot be constructed.
Advanced Applications in Chemical Biology and Mechanistic Bioactivity Studies in Vitro Focus
Anticancer Research Applications
The versatility of the 3-bromobenzofuran-2-carboxylic acid core has been extensively leveraged in the design and synthesis of novel anticancer agents. In vitro studies have revealed its potential to interact with various molecular targets, induce programmed cell death, and modulate the tumor microenvironment.
In Vitro Inhibition of Key Molecular Targets
Derivatives of this compound have been shown to inhibit several key proteins implicated in cancer progression.
Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Fragment-based screening and X-ray structure-guided optimization have led to the discovery of compounds that demonstrate potent inhibition of both Pim-1 and Pim-2 in enzymatic assays.
Carbonic Anhydrase IX/XII: Benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. Certain derivatives, particularly those featuring a ureido linker to a 5-bromobenzofuran (B130475) tail, have shown effective and selective inhibitory actions against the cancer-associated isoforms hCA IX and hCA XII over the off-target cytosolic isoforms CA I and II. nih.govresearchgate.netthno.orgresearchgate.net For instance, some 5-bromobenzofuran-containing carboxylic acid derivatives have demonstrated submicromolar inhibition of hCA IX. nih.govresearchgate.netthno.orgresearchgate.net
EGFR: While direct inhibition of EGFR by this compound itself is not extensively documented, related benzofuran (B130515) derivatives have been investigated as EGFR inhibitors. For example, cyanobenzofuran derivatives have shown significant EGFR tyrosine kinase inhibitory activity.
PI3K: Research into new benzofuran-based derivatives has identified compounds with inhibitory activity against Phosphatidylinositol-3-kinases (PI3K). Some of these compounds have shown good inhibitory activity against PI3Kα in in vitro assays. nih.gov
mTOR and Asp Kinase: Currently, there is a lack of specific in vitro studies demonstrating the direct inhibitory activity of this compound derivatives against mTOR and Aspartate Kinase. While some general benzofuran derivatives have been investigated as mTOR inhibitors, specific data for the bromo-substituted carboxylic acid derivatives are not available in the reviewed literature. nih.govnih.gov
Tubulin Polymerization: Certain benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds have been shown to interact with the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics.
Lymphoid Tyrosine Phosphatase (LYP): Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic and has been used to design novel inhibitors of Lymphoid-Tyrosine Phosphatase (LYP). LYP is a key negative regulator of T-cell receptor (TCR) signaling. Derivatives have been synthesized that reversibly inhibit LYP with high potency and selectivity over other phosphatases. nih.gov
Interactive Table: In Vitro Inhibition of Key Molecular Targets by Benzofuran-2-Carboxylic Acid Derivatives
| Molecular Target | Derivative Type | Key Findings |
| Pim-1 Kinase | Benzofuran-2-carboxylic acids | Potent inhibition of Pim-1 and Pim-2 in enzyme assays. |
| Carbonic Anhydrase IX/XII | 5-Bromobenzofuran-containing carboxylic acids | Selective, submicromolar inhibition of hCA IX. nih.govresearchgate.netthno.orgresearchgate.net |
| PI3K | Benzofuran derivatives | Good inhibitory activity against PI3Kα. nih.gov |
| Tubulin Polymerization | 2-Aroyl benzofuran-based hydroxamic acids | Inhibition of tubulin assembly, with some compounds being more potent than CA-4. |
| Lymphoid Tyrosine Phosphatase (LYP) | Benzofuran-2-carboxylic acid derivatives | Reversible and selective inhibition of LYP. nih.gov |
In Vitro Induction of Apoptosis and Modulation of Cell Cycle Progression
Beyond direct enzyme inhibition, derivatives of this compound have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For instance, certain benzofuran-based carboxylic acids that inhibit carbonic anhydrases have also been observed to induce apoptosis in breast cancer cell lines. thno.orgresearchgate.net Studies have shown that these compounds can cause cell cycle disturbance, leading to an increase in the population of apoptotic cells. thno.orgresearchgate.net
Impact on Cellular Reactive Oxygen Species (ROS) Levels (in vitro)
The impact of this compound derivatives on cellular reactive oxygen species (ROS) levels is an area of active investigation. Some benzofuran-2-one derivatives have demonstrated antioxidant properties, with the ability to reduce intracellular ROS levels and protect cells from oxidative stress-induced death. These compounds can enhance the expression of antioxidant enzymes, suggesting a role in restoring redox homeostasis.
In Vitro Immunomodulatory Effects
The immunomodulatory potential of this compound derivatives is a promising area of research.
T-cell activation and M2 macrophage polarization: As inhibitors of Lymphoid-Tyrosine Phosphatase (LYP), these derivatives can regulate the T-cell receptor (TCR) signaling pathway. nih.gov By inhibiting LYP, these compounds can enhance T-cell activation. Furthermore, some derivatives have been shown to inhibit M2 macrophage polarization, a process that can contribute to an immunosuppressive tumor microenvironment. nih.gov
Antimicrobial and Antifungal Investigations (In Vitro Focus)
In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents.
Antibacterial Activity Assessments
Halogenated derivatives of 3-benzofurancarboxylic acids have been tested for their antimicrobial activity against a range of bacteria. Some of these compounds have demonstrated activity against Gram-positive bacteria. researchgate.net The introduction of a halogen into the benzofuran structure appears to be a key factor for their microbiological activity.
Mycobacterium tuberculosis: While specific studies on this compound against Mycobacterium tuberculosis are limited, the broader class of benzofuran derivatives has been a subject of interest in the development of antitubercular agents.
Antimalarial Activity and Underlying Molecular Mechanisms
The global fight against malaria is hampered by the emergence of drug-resistant strains of the Plasmodium parasite, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. nih.gov One such promising target is the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, plants, and apicomplexan parasites like Plasmodium falciparum, but absent in humans. nih.govresearchgate.net This metabolic distinction makes the MEP pathway an attractive target for selective antimalarial drugs. researchgate.net
Research into new antimalarials has identified the tetrahydro-β-carboline scaffold as a fertile ground for discovering inhibitors of the MEP pathway. nih.gov Subsequent investigations revealed that coupling this scaffold with a benzofuran-2-yl amide moiety is crucial for potent in vitro efficacy against P. falciparum. nih.gov Specifically, enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have demonstrated significant antimalarial properties. nih.gov While direct studies on this compound are specific, the established importance of the benzofuran-2-carboxamide (B1298429) structure highlights the potential of its halogenated derivatives as valuable scaffolds in antimalarial drug discovery programs targeting the MEP pathway. Other benzofuranone derivatives have also been investigated for their ability to inhibit β-hematin formation, a critical detoxification process for the parasite, suggesting that the benzofuran core can be modified to target different essential pathways in Plasmodium. nih.gov
Antifungal Efficacy
Derivatives of benzofuran-2- and -3-carboxylic acids have been synthesized and evaluated for their potential as antifungal agents. nih.gov The core benzofuran ring system is found in numerous synthetic and natural compounds that exhibit antimicrobial activity. researchgate.net Studies have shown that specific structural modifications, particularly halogenation, can significantly enhance the antifungal potency of these compounds. nih.govnih.gov
Research has demonstrated the antifungal activity of benzofuran derivatives against pathogenic fungi such as Cryptococcus neoformans, Aspergillus fumigatus, and various Candida species, including C. albicans and C. parapsilosis. mdpi.comnih.govnih.gov For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid exhibited notable activity against Candida strains with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.comnih.govnih.gov The introduction of halogens into the benzofuran structure appears critical for microbiological activity. nih.gov Specifically, derivatives with two halogen substitutions on an acetyl group showed activity against Gram-positive cocci, and those also containing a halogen on the aromatic ring demonstrated antifungal properties. nih.gov
The proposed mechanism for some of these derivatives involves the disruption of intracellular calcium homeostasis. nih.gov While the antifungal effects did not always directly correlate with calcium fluxes, the derivatives were found to augment the calcium influx elicited by amiodarone (B1667116), a known antifungal benzofuran derivative. nih.gov This suggests that changes in cytoplasmic calcium concentration are part of the antifungal mechanism of these compounds. nih.gov
Table 1: Antifungal Activity of Selected Benzofuran-3-carboxylic Acid Derivatives
| Compound | Fungal Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 | nih.govnih.gov |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis | 100 | nih.govnih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans | Active | researchgate.net |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida parapsilosis | Active | researchgate.net |
In Vitro Anti-Inflammatory Properties and Mechanisms
Chronic inflammation is a key factor in numerous diseases, and the search for novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzofuran derivatives have shown considerable promise in this area. mdpi.com The anti-inflammatory mechanisms of these compounds are often linked to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response. mdpi.com
Derivatives of benzofuran-2-carboxylic acid N-(substituted)phenylamide have been designed and synthesized as inhibitors of NF-κB activity. researchgate.net In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that these compounds can effectively inhibit NF-κB transcriptional activity. researchgate.netmdpi.com For example, a piperazine/benzofuran hybrid compound, 5d , showed an excellent inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, with an IC50 value of 52.23 ± 0.97 μM and low cytotoxicity. mdpi.com
Further mechanistic studies revealed that compound 5d not only suppressed the secretion of pro-inflammatory factors like NO, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), but also significantly inhibited the phosphorylation of key proteins in the MAPK/NF-κB signaling pathway in a dose-dependent manner. mdpi.com This includes the inhibition of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 phosphorylation. mdpi.com These findings strongly suggest that the anti-inflammatory properties of these benzofuran derivatives are mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. mdpi.com
Table 2: In Vitro Anti-Inflammatory Activity of a Benzofuran Hybrid Compound
| Compound | Assay | Result (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| Piperazine/benzofuran hybrid (5d) | Nitric Oxide (NO) Inhibition | 52.23 ± 0.97 μM | RAW 264.7 | mdpi.com |
| Piperazine/benzofuran hybrid (5d) | Cytotoxicity | > 80 μM | RAW 264.7 | mdpi.com |
Future Research Directions and Unresolved Synthetic Challenges
Development of Novel and Green Synthetic Methodologies for 3-Bromobenzofuran-2-carboxylic Acid Analogues
The synthesis of this compound and its analogues is an area ripe for innovation, with a growing emphasis on environmentally friendly "green" chemistry. nih.gov Traditional synthetic routes often involve harsh reagents and generate significant waste. Consequently, the development of novel, efficient, and sustainable methods is a key research focus.
Recent advancements have seen the rise of catalytic systems, employing metals like palladium and copper, to construct the benzofuran (B130515) ring. acs.orgnih.gov These methods offer higher yields and milder reaction conditions. For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization has proven effective for synthesizing various benzofuran derivatives. acs.orgorganic-chemistry.org Furthermore, the use of water as a solvent and recyclable catalysts are being explored to minimize the environmental impact. organic-chemistry.org Electrochemical synthesis presents another promising green alternative, offering a catalyst-free and straightforward approach to generating new benzofuran derivatives. jbiochemtech.com
The exploration of one-pot synthesis strategies, where multiple reaction steps are performed in a single vessel, is also gaining traction. nih.gov This approach not only simplifies the synthetic process but also reduces solvent usage and waste generation. Future work will likely focus on expanding the substrate scope of these green methodologies to create a diverse library of this compound analogues for biological screening.
Table 1: Comparison of Synthetic Methodologies for Benzofuran Derivatives
| Methodology | Advantages | Disadvantages | Key Catalysts/Reagents |
| Traditional Cyclization | Well-established procedures | Harsh conditions, often low yields | Strong acids or bases |
| Palladium-Catalyzed Coupling | High yields, mild conditions | Cost of palladium, potential for metal contamination | Palladium catalysts (e.g., (PPh₃)PdCl₂) |
| Copper-Catalyzed Reactions | Readily available and cheaper catalyst | Can require specific ligands | Copper iodide (CuI), Copper chloride (CuCl₂) |
| Electrochemical Synthesis | Environmentally friendly, no catalyst needed | Substrate scope may be limited | Electric current |
| One-Pot Syntheses | Increased efficiency, reduced waste | Optimization can be complex | Various, depending on the specific reaction sequence |
Comprehensive Elucidation of Broader Molecular Mechanisms in Complex Biological Systems
While various benzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the precise molecular mechanisms of action for many, including this compound, remain to be fully elucidated. researchgate.netrsc.orgrsc.org Understanding how these compounds interact with biological targets at a molecular level is crucial for their development as therapeutic agents.
Future research will need to employ a combination of in vitro and in silico techniques to identify specific protein targets and signaling pathways modulated by these compounds. For example, studies have shown that some benzofuran derivatives can inhibit enzymes like NF-κB, which plays a key role in inflammation and cancer. researchgate.netnih.gov Further investigation into the structure-activity relationships (SAR) will help to pinpoint the key structural features responsible for these interactions. nih.gov
Computational modeling and molecular docking studies can provide valuable insights into the binding modes of this compound analogues with their targets, guiding the design of more potent inhibitors. mdpi.com Additionally, systems biology approaches will be instrumental in understanding the broader effects of these compounds on complex biological networks, moving beyond a single-target focus. nih.gov
Rational Design and Optimization of Next-Generation Benzofuran-Based Scaffolds for Enhanced Potency and Selectivity
The ultimate goal of medicinal chemistry is to design drugs with high potency against their intended target and minimal off-target effects, leading to a better safety profile. The rational design and optimization of benzofuran-based scaffolds are central to achieving this. mdpi.comnih.gov
Building upon the knowledge of structure-activity relationships, medicinal chemists can strategically modify the this compound core to enhance its therapeutic properties. nih.gov This involves the introduction of various substituents at different positions of the benzofuran ring to improve binding affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of a sulfur atom at the 3-position has been shown to markedly improve the potency of some benzofuran-2-carboxylic acid esters as inhibitors of ischemic cell death. nih.gov
The concept of "privileged scaffolds" highlights the ability of certain molecular frameworks, like the benzofuran ring, to bind to multiple biological targets. rsc.orgnih.gov By creating and screening chemical libraries of diverse this compound analogues, researchers can explore this privileged chemical space to identify compounds with novel and improved therapeutic profiles. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the development of the next generation of benzofuran-based medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromobenzofuran-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of benzofuran-2-carboxylic acid precursors. For example, a palladium-catalyzed C–H arylation may introduce bromine at the C3 position (similar to methods for 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide) . Optimization includes varying catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and reaction temperatures (80–120°C). Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures), with yields monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using:
- Melting Point Analysis : Compare observed mp (e.g., 192–196°C for benzofuran-2-carboxylic acid derivatives) with literature values .
- Chromatography : HPLC or GC-MS with >95% purity thresholds .
- Spectroscopy : NMR (DMSO-d₆, 400 MHz) to confirm bromine integration and absence of by-products like dehalogenated derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of brominated vapors .
- Waste Disposal : Collect halogenated waste separately for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom’s electronegativity enhances electrophilicity at C3, enabling Suzuki-Miyaura couplings. Steric hindrance from the benzofuran ring may reduce yields; thus, bulkier ligands (e.g., SPhos) are tested to stabilize Pd intermediates. Computational studies (DFT, Gaussian 16) model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in reported yields for this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Reagent Ratios : Excess brominating agents (e.g., NBS) may improve yields but increase by-products.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) alter reaction kinetics.
Systematic DOE (Design of Experiments) identifies optimal conditions. For example, a 2021 study achieved 78% yield using DMF at 100°C, contrasting with 52% in toluene .
Q. Can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., bromine position, logP) with activity. For instance, derivatives with electron-withdrawing groups at C3 show higher binding affinity to COX-2 (ΔG = −9.2 kcal/mol vs. −7.5 for non-brominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
